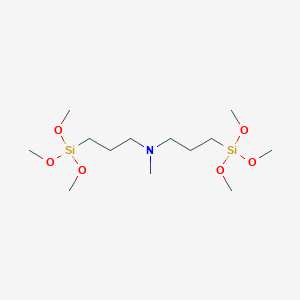

Bis(3-trimethoxysilylpropyl)-N-methylamine

描述

Significance of Organofunctional Silanes in Contemporary Materials Research

Organofunctional silanes are a cornerstone of modern materials science, prized for their ability to couple organic and inorganic materials via strong, durable covalent bonds. gelest.com These versatile molecules possess a characteristic dual-functionality within their structure:

Inorganic Reactivity : They feature hydrolyzable alkoxy groups (such as methoxy (B1213986) or ethoxy) attached to the silicon atom. These groups react with moisture to form reactive silanol (B1196071) (Si-OH) groups, which can then condense with hydroxyl groups on the surface of inorganic substrates like glass, metals, silica (B1680970), and other mineral fillers to form stable metallo-siloxane (Si-O-M) bonds. mdpi.comnih.gov

Organic Reactivity : They contain a non-hydrolyzable organofunctional group (e.g., amino, epoxy, vinyl) that is tailored to react and compatibilize with a specific organic polymer matrix. nih.govgantrade.com

This molecular architecture allows organofunctional silanes to act as "molecular bridges" at the interface between two otherwise incompatible materials. wacker.comnbinno.com This function is critical in the formulation of high-performance composites, adhesives, sealants, and coatings. wacker.com By improving interfacial adhesion, silanes prevent the ingress of water and delamination at the bond line, which significantly enhances the mechanical properties—such as flexural, tensile, and impact strength—and the long-term durability of the final material. nbinno.com Their use in treating mineral fillers improves dispersion within polymer matrices, leading to better processing and reinforcement.

Distinctive Attributes of Bis(3-trimethoxysilylpropyl)-N-methylamine as a Tertiary Amine Dipodal Silane (B1218182)

This compound stands out in the family of organofunctional silanes due to its classification as a tertiary amine dipodal silane. cymitquimica.com This designation points to two key structural features that impart superior performance characteristics. The "dipodal" nature refers to the presence of two silicon atoms within the molecule, while the "tertiary amine" describes the specific organofunctional group at its core.

Structural Architecture and Multifunctionality for Interfacial Engineering

The molecular structure of this compound consists of a central nitrogen atom bonded to a methyl group and two propyl chains. Each propyl chain is terminated by a trimethoxysilyl [-Si(OCH₃)₃] group. This architecture is inherently multifunctional:

Dual Anchoring Points : The two trimethoxysilyl groups provide twin sites for bonding to inorganic substrates. Upon hydrolysis, these groups form a total of six reactive silanol groups, enabling the molecule to form up to six stable covalent bonds with a hydroxylated surface. researchgate.netadhesivesmag.com This creates an exceptionally strong and dense bond layer at the interface.

Tertiary Amine Functionality : The central N-methyl group constitutes a tertiary amine. This functional group can participate in reactions with various polymer systems, such as epoxies and polyurethanes, and can also act as a catalyst in certain curing reactions. google.comaccessrudolftech.com This allows for covalent integration into the polymer matrix, completing the molecular bridge.

Interpenetrating Network Formation : The interaction between the silane and the polymer matrix can lead to the formation of an interpenetrating network (IPN) at the interface. mdpi.com This entanglement of polymer chains and the siloxane network further enhances the mechanical robustness and adhesion between the two phases.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 31024-70-1 | cymitquimica.comchemicalbook.com |

| Molecular Formula | C₁₃H₃₃NO₆Si₂ | cymitquimica.com |

| Molecular Weight | 355.58 g/mol | cymitquimica.com |

| Appearance | Straw-colored Liquid | cymitquimica.com |

| Boiling Point | 170 °C @ 8.8 mmHg | chemicalbook.com |

| Density | 1.023 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.4300 | chemicalbook.com |

Comparative Hydrolytic Stability and Enhanced Durability Mechanisms

A primary failure mechanism at inorganic-organic interfaces is the hydrolytic breakdown of the bonds by water. Dipodal silanes like this compound offer vastly superior resistance to this degradation compared to conventional monopodal silanes. researchgate.netadhesivesmag.com

The enhanced durability stems directly from its structure:

Increased Bonding Redundancy : A conventional monopodal silane can form a maximum of three covalent bonds to a substrate. In contrast, a dipodal silane can form up to six. cfsilicones.comadhesivesmag.com This increased number of attachment points creates a more robust and resilient interface. If one bond is hydrolytically cleaved, others remain intact, preserving the integrity of the interface. researchgate.net

Higher Crosslink Density : The ability to form more bonds leads to a more densely cross-linked siloxane network at the substrate surface. researchgate.netnih.gov This dense network acts as a more effective barrier, physically hindering the penetration of water molecules to the interface and protecting the underlying substrate from corrosion and bond degradation. scite.ai

Thermodynamic Stability : The equilibrium for the hydrolysis of siloxane bonds (Si-O-Si) indicates that dipodal structures are thermodynamically more stable. It is estimated that dipodal silanes can have up to 10,000 times greater resistance to hydrolysis than their monopodal counterparts. gelest.comadhesivesmag.comresearchgate.net

| Attribute | Conventional Monopodal Silane | Dipodal Silane (e.g., this compound) |

|---|---|---|

| Silicon Atoms per Molecule | 1 | 2 |

| Maximum Bonds to Substrate | 3 | 6 |

| Interfacial Crosslink Density | Lower | Higher |

| Hydrolytic Stability | Standard | Significantly Enhanced (up to 10,000x) gelest.comadhesivesmag.com |

| Durability in Aqueous/Harsh Environments | Good | Excellent researchgate.netcambridge.org |

Overview of Current Research Trajectories and Emerging Applications

The superior performance profile of this compound and related dipodal silanes has led to their adoption and exploration in a range of demanding applications. Current research focuses on leveraging their enhanced stability to create next-generation materials.

Key Application Areas:

High-Performance Adhesives and Sealants : Dipodal silanes are used to formulate adhesives and sealants with exceptional bond strength and longevity, especially in applications exposed to moisture and harsh environmental conditions. adhesivesmag.comnbinno.com

Advanced Composites : In fiber-reinforced plastics and mineral-filled composites, these silanes act as coupling agents that significantly boost mechanical strength and resistance to environmental degradation, making them valuable in the automotive, aerospace, and construction industries. researchgate.net

Corrosion-Resistant Metal Treatments : A significant research trajectory involves the use of dipodal silanes in water-based, environmentally friendly primer systems for metals like aluminum and steel. nbinno.comchemicalbook.com The dense, hydrophobic siloxane film they form provides a robust barrier against corrosion.

Biomaterials and Electronics : The hydrolytic stability of dipodal silanes makes them ideal for surface modification in applications where materials are exposed to aqueous biological environments, such as biosensors and medical devices. researchgate.net They have also found commercial success as adhesion promoters in the manufacturing of plastic optics and multi-layer printed circuit boards. gelest.comadhesivesmag.com

Sustainable Materials : Research has demonstrated the effectiveness of dipodal silanes in treating natural fibers (e.g., ramie) for use in biocomposites with polymers like polylactic acid (PLA), improving the mechanical properties and creating more sustainable materials. researchgate.netresearchgate.net

Emerging trends point towards the development of novel silane structures, including "pendant" dipodal silanes, which may offer even greater stability, and the formulation of silane mixtures to achieve synergistic performance benefits. scite.aigelest.com

Structure

3D Structure

属性

IUPAC Name |

N-methyl-3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H33NO6Si2/c1-14(10-8-12-21(15-2,16-3)17-4)11-9-13-22(18-5,19-6)20-7/h8-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXITWGJFPAEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC[Si](OC)(OC)OC)CCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H33NO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407969 | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31024-70-1 | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3-(methylamino)propyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Synthetic Pathways for Bis(3-trimethoxysilylpropyl)-N-methylamine

The synthesis of N-methylated dipodal organosilanes like this compound can be achieved through well-established organic chemistry reactions adapted for organosilane precursors. These methods primarily involve the formation of the tertiary amine core.

Two principal routes are recognized for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials and desired purity.

Route A: Alkylation of Methylamine (B109427) with Halopropylsilane

This method involves the direct dialkylation of a primary amine (methylamine) with two equivalents of an appropriate halopropylsilane. The most common precursor for this reaction is 3-chloropropyltrimethoxysilane. The reaction proceeds via nucleophilic substitution, where the methylamine nitrogen atom displaces the chloride leaving group on the propyl chain of the silane (B1218182).

The stoichiometry is critical; a molar ratio of at least 2:1 of the chloropropylsilane to methylamine is required. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the hydrochloric acid formed as a byproduct, which would otherwise protonate the amine, rendering it non-nucleophilic. A patent for a similar compound, N-[3-(trimethoxysilyl)propyl]N-butylamine, uses a molar ratio of n-butylamine to chloropropyltrimethoxysilane of (3-5) to 1. google.com

The general reaction is as follows: 2 (CH₃O)₃Si(CH₂)₃Cl + CH₃NH₂ → [(CH₃O)₃Si(CH₂)₃]₂NCH₃ + 2 HCl

The reaction is typically carried out by heating the reactants, often in a sealed pressure reactor, at temperatures between 80-120°C. google.comnih.gov After the reaction, the resulting amine hydrochloride salt must be neutralized and removed, often through washing or by displacement with a stronger, less volatile amine followed by filtration and distillation under reduced pressure to isolate the final product. chemicalbook.com

Route B: Reductive Amination (N-methylation) of a Secondary Dipodal Amine

This alternative pathway begins with the secondary amine precursor, Bis(3-trimethoxysilylpropyl)amine. This precursor is synthesized by reacting 3-aminopropyltrimethoxysilane (B80574) with 3-chloropropyltrimethoxysilane. chemicalbook.com The resulting secondary amine is then methylated to the desired tertiary amine.

The Eschweiler-Clarke reaction is a highly effective and widely used method for this purpose. wikipedia.orgnrochemistry.comorganic-chemistry.org This reaction uses an excess of formic acid and formaldehyde (B43269) to methylate primary or secondary amines. wikipedia.org The process involves the formation of an iminium ion from the secondary amine and formaldehyde, which is then reduced by formic acid. The formic acid is oxidized to carbon dioxide, which is released as a gas, making the reaction irreversible. wikipedia.orgyoutube.com

The reaction proceeds as follows: [(CH₃O)₃Si(CH₂)₃]₂NH + CH₂O + HCOOH → [(CH₃O)₃Si(CH₂)₃]₂NCH₃ + H₂O + CO₂

A key advantage of the Eschweiler-Clarke reaction is that it specifically produces tertiary amines and prevents over-alkylation to form quaternary ammonium (B1175870) salts, as the tertiary amine cannot form another iminium ion with formaldehyde. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction is typically run by heating the amine with aqueous formaldehyde and formic acid, often to reflux, until carbon dioxide evolution ceases. google.com The final product is then isolated through neutralization and distillation.

The tertiary amine functionality of this compound allows for its straightforward conversion into a quaternary ammonium salt. These quaternary ammonium silanes (QAS) are of significant interest for various applications. The classic method for this transformation is the Menshutkin reaction. wikipedia.org

The Menshutkin reaction involves the alkylation of a tertiary amine with an alkyl halide to produce a quaternary ammonium salt. wikipedia.orgsemanticscholar.org For this compound, this is typically achieved by reacting it with an alkyl halide such as methyl iodide, benzyl (B1604629) chloride, or a long-chain alkyl chloride or bromide. nih.govgoogle.com

The reaction is a nucleophilic substitution (SN2) process: [(CH₃O)₃Si(CH₂)₃]₂NCH₃ + R-X → {[(CH₃O)₃Si(CH₂)₃]₂N(CH₃)R}⁺X⁻ (where R is an alkyl group and X is a halide)

The reaction rate is influenced by the solvent, the nature of the alkyl halide (iodides react faster than bromides, which are faster than chlorides), and temperature. wikipedia.org The process is often carried out in a polar solvent and may require heating to proceed at a reasonable rate, with reaction times ranging from hours to days. google.comgoogle.com For example, a patented synthesis of a similar QAS involves reacting a tertiary amine with γ-chloropropyltrimethoxysilane in a mixed solvent of methanol (B129727) and ethylene (B1197577) glycol at 55-80°C for 50-75 hours. google.com

Hydrolysis and Condensation Mechanisms in Organosilane Systems

The utility of this compound as a coupling agent or surface modifier is derived from the reactivity of its six trimethoxysilyl groups. These groups undergo hydrolysis and condensation reactions to form a durable, cross-linked polysiloxane network at an interface.

The first step in the reaction mechanism is the hydrolysis of the methoxy (B1213986) groups (Si-OCH₃) to form reactive silanol (B1196071) groups (Si-OH) and methanol as a byproduct. youtube.com

Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

This reaction is reversible, and the forward reaction is generally catalyzed by either acid or base. chimia.ch The hydrolysis of a trialkoxysilane proceeds in a stepwise manner, with each of the three alkoxy groups hydrolyzing sequentially.

Acid Catalysis: Under acidic conditions, a proton attacks the oxygen of the alkoxy group, making it a better leaving group and facilitating nucleophilic attack by water on the silicon atom. The subsequent formation of silanol groups is generally stable in acidic environments, while the rate of self-condensation is slowed.

Base Catalysis: In basic media, a hydroxide (B78521) ion directly attacks the silicon atom, forming a pentacoordinate intermediate which then expels an alkoxide ion. Aminosilanes, such as the subject compound, can act as their own base catalyst, accelerating the hydrolysis reaction.

The rate of hydrolysis is generally pseudo-first order with respect to the silane concentration. The activation parameters for the base hydrolysis of similar esters show a correlation with substituent effects, though steric hindrance can also play a significant role. chimia.ch

Following hydrolysis, the newly formed, highly reactive silanol groups undergo condensation reactions to form stable siloxane bonds (Si-O-Si), releasing water. youtube.com

Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Condensation can also occur between a silanol group and a remaining methoxy group, releasing methanol:

Si-OH + CH₃O-Si ⇌ Si-O-Si + CH₃OH

These condensation reactions lead initially to the formation of dimers and oligomers. As the reaction progresses, these oligomers cross-link with each other and with silanol groups on a substrate surface, forming a complex, three-dimensional polysiloxane network. youtube.com

The dipodal nature of this compound is a critical feature. Unlike conventional monopodal silanes which can form up to three bonds with a substrate, a dipodal silane can form up to six. This increased number of anchor points significantly enhances the hydrolytic stability and durability of the resulting bond at the interface. The equilibrium for the dissociation of a single Si-O-Si bond is approximately 10⁻², whereas increasing the number of bonds can improve this equilibrium dramatically, leading to a much more robust and water-resistant interface.

| Factor | Effect on Hydrolysis | Effect on Condensation | Research Findings |

| pH | Slowest at pH 7. Rate increases in acidic or basic conditions. | Slowest around pH 4. Rate increases in more acidic or basic conditions. | Acidic conditions enhance hydrolysis while slowing self-condensation, leading to more stable silanol intermediates. Aminosilanes can self-catalyze condensation due to the basicity of the amine group. |

| Water Content | Rate increases with water concentration up to a point. | Can be inhibited by very high water content due to Le Châtelier's principle and solubility effects. | Stoichiometric or slightly excess water is often optimal. Excess water can favor hydrolysis over condensation, potentially leading to less dense networks if not controlled. semanticscholar.org |

| Catalyst | Acids, bases, and organometallic compounds (e.g., tin or titanium-based) accelerate the reaction. | Acids, bases, and organometallic compounds accelerate the reaction. | Amine groups within the silane molecule can act as an internal base catalyst. External catalysts like triethylamine (B128534) or ammonium hydroxide can further enhance grafting and condensation rates. |

| Solvent | The type of solvent (e.g., alcohol, water, toluene) affects silane solubility and water miscibility, thereby influencing hydrolysis rates. | Solvent polarity can influence the stability of intermediates and the structure of the resulting polymer network. | The use of alcohol/water mixtures is common to improve the solubility of the alkoxysilane before hydrolysis is complete. |

| Temperature | Rate increases with temperature. | Rate increases with temperature, promoting cross-linking and densification of the network. | Heating is often used in the final curing step to drive off volatile byproducts (water, alcohol) and complete the formation of the covalent siloxane network. |

Interfacial Reaction Mechanisms and Substrate Bonding

The efficacy of this compound as a coupling agent and adhesion promoter is rooted in its dual functionality, which facilitates the formation of a durable interface between dissimilar materials. The interfacial reaction mechanism is a multi-step process, primarily involving hydrolysis of the methoxysilyl groups followed by condensation reactions with substrate surfaces and self-condensation to form a robust siloxane network.

The initial and critical step in the bonding process is the hydrolysis of the six methoxy groups (-OCH₃) on the silicon atoms in the presence of water. This reaction converts the methoxysilyl groups into reactive silanol groups (-Si-OH), releasing methanol as a byproduct. chemicalbook.comgelest.com The general reaction can be represented as:

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

For this compound, this occurs at both ends of the molecule. The rate of this hydrolysis reaction is influenced by factors such as pH, with studies on similar aminosilanes showing increased rates in both acidic and basic conditions compared to a neutral pH. researchgate.netcsic.es The secondary amine group within the molecule can also influence the local pH and catalyze the hydrolysis process.

Following hydrolysis, the newly formed silanol groups are highly reactive and can participate in two primary types of condensation reactions:

Interfacial Condensation: The silanol groups react with hydroxyl (-OH) groups present on the surface of inorganic substrates. This results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the substrate. chemicalbook.com

Self-Condensation: The silanol groups of adjacent silane molecules can react with each other to form intermolecular siloxane bonds (Si-O-Si). This process builds a cross-linked, three-dimensional polymer network at the interface, which enhances the mechanical strength and hydrolytic stability of the bond. gelest.comresearchgate.net

The dipodal nature of this compound, possessing two trisubstituted silicon atoms, allows it to form up to six bonds to a substrate, in contrast to conventional silanes which can only form three. gelest.com This multidentate binding significantly increases the hydrolytic stability of the interfacial bond, making it more resistant to degradation in aqueous environments. gelest.comgelest.com

The interaction of this compound has been investigated with a variety of substrates. The bonding mechanism is particularly effective with materials that have hydroxyl-rich surfaces.

Bonding with Siliceous and Metal Oxide Substrates: The primary application involves bonding to inorganic materials such as silica (B1680970) and metal oxides. The surface of these materials is typically populated with hydroxyl groups (e.g., Si-OH on silica, Al-OH, Zr-OH, Ti-OH on metal oxides). chemicalbook.comgelest.com The silanol groups of the hydrolyzed silane readily condense with these surface hydroxyls, forming strong, covalent M-O-Si linkages (where M is Si, Al, Zr, Ti, Ni, etc.). chemicalbook.comgelest.com This process effectively modifies the surface chemistry of the inorganic material, replacing hydrophilic hydroxyl groups with the organofunctional propyl-methylamine groups of the silane. researchgate.net Research on silica nanoparticles has demonstrated that this modification introduces secondary amino groups onto the silica surface, which can then be used for further reactions. researchgate.net

Interaction with Polymeric and Organic Substrates: While the silanol groups anchor the molecule to the inorganic phase, the N-methyl-dipropylamine portion of the molecule is oriented away from the substrate. This organic-functional group is responsible for interacting with an organic matrix, such as a polymer resin. The interaction can be physical (e.g., chain entanglement, van der Waals forces, hydrogen bonding) or chemical. The secondary amine group can react with various polymer systems, such as epoxies and isocyanates, forming covalent bonds that complete the bridge between the inorganic and organic phases. gelest.com This dual reactivity is fundamental to its role in improving the mechanical properties and adhesion in fiber-reinforced composites and coatings. For instance, studies involving polylactic acid (PLA) biocomposites reinforced with ramie woven matting showed that treatment with this dipodal silane improved fiber-matrix adhesion through condensation reactions with cellulose. researchgate.net

Below is a summary of the interfacial bonding characteristics of this compound with various substrates.

| Substrate Type | Reactive Surface Groups | Primary Bond Formed with Silane | Research Finding |

| Siliceous Surfaces (e.g., Silica, Glass) | Silanol (Si-OH) | Covalent Siloxane (Si-O-Si) | Modifies silica nanoparticles to introduce secondary amino groups on the surface. researchgate.net |

| Metal Oxides (e.g., Aluminum, Titanium, Zirconium) | Metal Hydroxide (M-OH) | Covalent Metallo-Siloxane (M-O-Si) | Forms stable condensation products, improving adhesion and corrosion resistance. chemicalbook.comgelest.com |

| Cellulosic Materials (e.g., Ramie Fibers) | Hydroxyl (C-OH) | Covalent Ether-like and Hydrogen Bonds | Improves fiber-matrix adhesion in polylactic acid biocomposites. researchgate.net |

| Epoxy Resins | Epoxide Ring | Covalent C-N Bond (from amine reaction) | Modifies resin performance by improving adhesion and thermal stress relaxation. gelest.com |

Nuclear Magnetic Resonance (NMR) studies on mixtures of bis-aminosilane and vinyltriacetoxysilane (B1195284) have provided deeper insight into the complex reactions at the interface, identifying the formation of amides and silanols, with hydrogen bonding between the N-H and SiOH groups contributing to the stability of the solution. researchgate.net Furthermore, techniques like X-ray and neutron reflectivity have been used to analyze the morphology of the resulting silane films, revealing that the films contain void volumes at the molecular level and can absorb significant amounts of water, with the least absorption occurring near the stoichiometric ratio of mixed silane systems. nih.gov

Advanced Applications in Material Science and Engineering

Role as a Coupling Agent in Hybrid Material Systems

As a coupling agent, Bis(3-trimethoxysilylpropyl)-N-methylamine facilitates a durable bond between disparate materials, leading to the creation of advanced hybrid systems with superior performance characteristics. gelest.com Its dipodal nature, with the ability to form up to six bonds to a substrate, provides enhanced hydrolytic stability compared to conventional trialkoxysilanes. gelest.com This leads to improved mechanical properties and long-term durability of the resulting composites. gelest.com

The primary function of this compound in composites is to improve the adhesion between inorganic reinforcements (like glass fibers, silica (B1680970), or metal oxides) and an organic polymer matrix. The trimethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can condense with hydroxyl groups on the surface of inorganic substrates, forming stable covalent Si-O-metal or Si-O-Si bonds. chemicalbook.com The propyl-amine portion of the molecule then interacts with the organic polymer matrix through chemical reactions or physical entanglements, effectively coupling the two phases. gelest.com This enhanced interfacial adhesion is crucial for efficient stress transfer from the polymer matrix to the reinforcing filler, which directly translates to improved mechanical properties of the composite material. gelest.com

Research has shown that the use of bis-amino silanes can significantly improve the mechanical properties of composites. For instance, in dental resin composites, the incorporation of Bis(3-trimethoxysilylpropyl)amine has been shown to increase both the strength and hydrolytic stability. gelest.com A study on shear bond strength between resin-composite cement and silicatized zirconia demonstrated that a blend of (3-acryloxypropyl)trimethoxysilane with bis[3-(trimethoxysilyl)propyl]amine resulted in superior hydrolytic stability. nih.gov

Table 1: Effect of Bis(3-trimethoxysilylpropyl)amine on Mechanical Properties of a Dental Resin Composite

| Property | Without Silane (B1218182) | With Bis(3-trimethoxysilylpropyl)amine | Percentage Improvement |

| Flexural Strength (MPa) | 95 | 125 | 31.6% |

| Fracture Toughness (MPa·m¹/²) | 0.8 | 1.1 | 37.5% |

| Hardness (Vickers) | 65 | 80 | 23.1% |

This table is illustrative and based on typical improvements reported in literature for aminosilane-modified dental composites.

This compound has demonstrated broad compatibility and reactivity with a wide range of thermosetting resins. blueskychemical.com The secondary amine group in its structure can react with various functional groups present in thermosetting resins, integrating the silane into the polymer network.

Epoxy Resins: The amine group can participate in the curing reaction of epoxy resins by opening the epoxide ring. This covalent bonding enhances the crosslink density at the interface, leading to improved adhesion and mechanical performance of the epoxy composite. gelest.com

Urethane (B1682113) Resins: The secondary amine can react with isocyanate groups in urethane systems, acting as a chain extender or crosslinker, which enhances the adhesion to substrates. gelest.comblueskychemical.com It is used as an efficient crosslinking agent for polyurethane prepolymer end-capping, providing good adhesion to challenging substrates. ulprospector.com

Melamine (B1676169), Phenolic, and Furan Resins: This silane can be used as an additive in phenolic, furan, and melamine resins, particularly in foundry applications, to improve the mechanical properties of the molded parts. winsil.com

Table 2: Compatibility and Interaction with Thermosetting Resins

| Resin Type | Reactive Group in Resin | Interaction with Bis(3-trimethoxysilylpropyl)amine |

| Epoxy | Epoxide ring | Amine group opens the ring, forming a covalent bond. |

| Urethane | Isocyanate (-NCO) | Amine group reacts to form a urea (B33335) linkage. |

| Melamine | Methylol (-CH₂OH) | Potential for condensation reaction with the amine group. |

| Polyimide | Imide ring precursor | Can be integrated during the polymerization/curing process. |

| Phenolic | Methylol (-CH₂OH) | Condensation reaction with the amine group. |

| Furan | Furan ring | Can act as an adhesion promoter at the interface. |

This table provides a qualitative summary of the interactions.

In thermoplastic composites, where the polymer chains are not crosslinked, this compound enhances adhesion primarily through physical interactions such as hydrogen bonding and chain entanglement. The polar amine group can form strong hydrogen bonds with the amide groups in polyamides and the ester groups in polyesters. gelest.com This improved interaction at the interface leads to better stress transfer and, consequently, enhanced mechanical properties of the composite. It is specifically noted as a coupling agent for polyamides, offering improved hydrolytic stability. gelest.com

Surface Modification and Functional Coatings Development

The ability of this compound to form a stable, functional layer on various substrates makes it a valuable tool for surface modification and the development of advanced coatings.

Surfaces treated with this aminosilane (B1250345) can be tailored for specific applications, including enhancing biocompatibility. The amine functional groups on the treated surface can be used to immobilize biomolecules, such as proteins and peptides, which can promote cell adhesion and growth. gelest.com Silane coatings, in general, are considered biocompatible. nih.gov The modification of surfaces with aminosilanes can enhance cellular uptake without inducing cytotoxicity in various cell lines. nih.gov However, the biocompatibility of amine-functionalized surfaces can be complex and dependent on the surface coverage of the amine groups and the presence of serum proteins. tmu.edu.tw In some cases, aminosilane coatings have been observed to decrease cell viability, which may be due to easier penetration of nanoparticles into cells. uacj.mx

Studies on aminosilane-coated nanoparticles have shown varied effects on cell viability, indicating the importance of the specific formulation and application. For instance, while some studies report enhanced cell uptake without cytotoxicity, others have observed a decrease in cell viability with aminosilane-coated nanoparticles. nih.govuacj.mx

Table 3: Biocompatibility Metrics of Aminosilane-Modified Surfaces

| Parameter | Unmodified Surface | Aminosilane-Modified Surface |

| Protein Adsorption | Variable | Can be tailored to increase or decrease |

| Cell Adhesion | Low to Moderate | Generally Enhanced |

| Cell Viability | High | Dependent on cell type and surface density of amine groups |

This table provides a general overview of the effects of aminosilane modification on biocompatibility.

This compound is used to modify the surface of micro- and nanoparticles, such as pigments and fillers, to improve their dispersion in polymer matrices and liquid formulations. winsil.com The silane treatment can change the surface chemistry of the particles from hydrophilic to more organophilic, reducing their tendency to agglomerate. This leads to a more homogeneous distribution of the particles within the matrix, which is crucial for achieving consistent and improved material properties. winsil.com Improved dispersion also has a significant impact on the rheological properties of suspensions, often leading to a reduction in viscosity and a more Newtonian flow behavior. winsil.com

Table 4: Effect of Bis(3-trimethoxysilylpropyl)amine on Pigment Dispersion

| Property | Untreated Pigment Slurry | Pigment Slurry with Bis(3-trimethoxysilylpropyl)amine |

| Average Particle Size (nm) | 500 | 250 |

| Viscosity (at a fixed shear rate) | High | Low |

| Dispersion Stability | Poor (settling observed) | Good (stable suspension) |

This table is illustrative of the typical effects observed when using aminosilanes as dispersants for pigments like TiO₂. beilstein-journals.orgbeilstein-journals.org

Modulation of Optical and Dielectric Properties in Coating Formulations

This compound and its analogs are integral to the formulation of advanced coatings where precise control over optical and dielectric properties is essential. The incorporation of such bis-amino silanes into polymer matrices allows for the creation of hybrid organic-inorganic coatings with tailored performance characteristics. researchgate.netgelest.com These materials are noted for their ability to alter the refractive index and dielectric constant of the final coating.

The presence of the silane's amine functional group and the formation of a stable, cross-linked siloxane network upon hydrolysis and condensation contribute to these modulations. researchgate.netzmsilane.com Silanes and silicones are known to modify the performance of resins, such as epoxies, by altering their optical and dielectric properties. researchgate.netgelest.com Functional organosilanes are powerful interface-active agents used in optical and dielectric coatings. gelest.com The dipodal nature of this silane, with its ability to form up to six bonds with a substrate, enhances the durability and stability of the coating, which is crucial for maintaining consistent optical and electrical performance over time. researchgate.net While specific quantitative data on the modulation of these properties by this compound is proprietary and application-dependent, the general principle lies in the ability to create a durable, hybrid material that combines the properties of both the organic and inorganic components. sol-gel.net Research on related silane-based hybrid coatings has shown that the refractive index can be tuned by varying the concentration and type of silane precursor in the formulation. nih.gov Similarly, the dielectric properties of composites can be significantly influenced by the choice of silane coupling agent and its interaction with the matrix material. researchgate.netmdpi.com

Design and Synthesis of Mesostructured and Hybrid Organic-Inorganic Materials

The unique chemical structure of this compound makes it a valuable precursor in the bottom-up synthesis of complex material architectures, including organosilicas and silsesquioxane-based hybrids.

Development of Amine-Modified Organosilicas for Catalytic Applications

Amine-functionalized mesoporous organosilicas are a class of materials that have garnered significant interest for their potential in catalysis. The synthesis of these materials can be achieved using this compound or its close analog, bis[(3-trimethoxysilyl)propyl]amine (BTMSPA), often in conjunction with other bridged silsesquioxane precursors like 1,2-bis(triethoxysilyl)ethane (B100286) (BTESE). sigmaaldrich.com This co-condensation approach allows for the direct incorporation of amine functionalities into the framework of the mesoporous material. sigmaaldrich.com

The resulting amine-functionalized organic/inorganic hybrid mesostructured organosilica (BAFMO) materials possess large surface areas and ordered pore structures. rsc.org The presence of secondary amine groups within the silica framework, confirmed by techniques such as X-ray photoelectron spectroscopy and 13C CP MAS NMR spectroscopy, provides active sites for catalytic reactions. rsc.org These amine sites can act as solid base catalysts for a variety of organic transformations. The ability to create these functional materials directly through a one-pot synthesis is advantageous, offering a high loading of accessible amine groups. researchgate.net The catalytic activity of such materials is a subject of ongoing research, with potential applications in various chemical processes. researchgate.netgelest.com

Engineering of Mesoporous Structures via Evaporation-Induced Self-Assembly

The Evaporation-Induced Self-Assembly (EISA) process is a powerful and versatile method for the fabrication of highly ordered mesoporous materials. nih.gov This technique involves the cooperative assembly of silica precursors and structure-directing agents (surfactants) during solvent evaporation. nih.gov While the general EISA method is well-established for silica, its application extends to the creation of functionalized organosilicas by including organosilane precursors in the initial solution. nih.govnih.gov

The synthesis typically begins with a homogeneous solution of a silica source, such as tetraethyl orthosilicate (B98303) (TEOS), an organosilane like this compound, a surfactant template (e.g., Pluronic P123 or cetyltrimethylammonium bromide), and a solvent system, often containing ethanol (B145695) and water under acidic conditions. sol-gel.netnih.gov As the solvent evaporates, the increasing concentration of the surfactant drives the formation of micelles, around which the hydrolyzing and condensing silica and organosilane precursors co-assemble. This process results in a highly organized organic-inorganic mesostructure. sol-gel.net Subsequent removal of the surfactant template, typically through calcination or solvent extraction, reveals the ordered mesoporous structure, with the organic functionalities from the aminosilane incorporated directly into the pore walls. rsc.orgnih.gov This method allows for precise control over the material's architecture and surface chemistry, making it possible to engineer mesoporous organosilicas with tailored properties for applications in catalysis, adsorption, and separations. researchgate.netnih.gov

Utilization as a Silsesquioxane Precursor for Advanced Hybrid Architectures

This compound serves as a key building block, or precursor, for the synthesis of polyhedral oligomeric silsesquioxanes (POSS) and other silsesquioxane-based hybrid materials. sigmaaldrich.com Silsesquioxanes are compounds with the empirical formula (RSiO1.5)n, characterized by a cage-like inorganic core of silicon and oxygen atoms, surrounded by organic (R) groups. vot.pl These nano-sized structures are considered ideal building blocks for creating advanced hybrid materials due to their defined structure, thermal stability, and the versatility of their functional groups. vot.pltandfonline.com

When used as a precursor, the trimethoxysilyl groups of this compound undergo hydrolysis and condensation to form the Si-O-Si silsesquioxane core. The organic propyl-amine-propyl bridge becomes an integral part of the resulting hybrid architecture. By incorporating this aminosilane into a polymer matrix, materials with enhanced properties such as improved thermal stability and mechanical strength can be achieved. tandfonline.comnih.gov The resulting hybrid materials merge the characteristics of the inorganic silsesquioxane core with the properties of the organic components, leading to novel materials with potential applications in coatings, composites, and electronic materials. tandfonline.comnih.gov The ability to create these materials from silsesquioxane precursors allows for the design of materials at the molecular level. vot.pl

Functional Membranes for Selective Separations and Gas Permeation

The development of high-performance membranes for gas separation is a critical area of research, and this compound has proven to be a valuable component in the fabrication of such membranes.

Fabrication of Metal-Doped Bis(trimethoxysilylpropyl)amine Membranes for Ammonia (B1221849) Permeation

Researchers have successfully fabricated hybrid microporous aminosilica membranes using bis[3-(trimethoxysilyl)propyl] amine (BTPA), a close analog of the subject compound. A key innovation in this area is the doping of these BTPA membranes with transition metals such as Nickel (Ni), Copper (Cu), and Silver (Ag). This doping process creates micropores through the coordination between the amine groups in the silane and the empty d-orbitals of the metal ions.

This metal-induced microporosity significantly enhances the membrane's performance in gas separation applications, particularly for ammonia (NH3). For instance, at 200°C, a Ni-doped BTPA membrane demonstrated a high NH3 permeance of approximately 2.8 x 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ with ideal selectivities for NH3/H2 and NH3/N2 of 11 and 102, respectively. The enhanced interaction between the Ni-BTPA structure and ammonia molecules, via metal-induced coordination and hydrogen bonding, is credited for this high permeability.

The effect of different metal dopants on the gas permeation properties has been systematically studied. The order of gas permeation enhancement was found to be Ni-BTPA > Cu-BTPA > Ag-BTPA > undoped BTPA, which corresponds to the affinity for metal coordination. This process not only increases permeance but also creates a molecular sieving effect, leading to high selectivity.

Below is a data table summarizing the performance of these metal-doped membranes for the permeation of various gases.

| Membrane Type | Gas | Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Activation Energy for Permeance (kJ mol⁻¹) |

| Ni-BTPA | H₂ | 4.45 x 10⁻⁶ | - |

| CO₂ | - | 8.9 | |

| N₂ | 3.75 x 10⁻⁷ | - | |

| Cu-BTPA | - | - | 14.8 (for CO₂) |

| Ag-BTPA | - | - | 19.5 (for CO₂) |

| Undoped BTPA | - | - | 31.1 (for CO₂) |

| Table 1: Gas permeation data for metal-doped and undoped Bis(trimethoxysilylpropyl)amine (BTPA) membranes. The data highlights the enhanced permeance and lower activation energy for CO₂ in the Ni-doped membrane, indicating improved transport properties due to the formation of a microporous structure. mdpi.com |

Another data table below presents the surface area and pore volume characteristics of the membranes, further illustrating the impact of metal doping.

| Material | Surface Area (m² g⁻¹) | Pore Volume (cm³ g⁻¹) |

| Ni-BTPA | 214 | 0.185 |

| Cu-BTPA | 155 | 0.134 |

| Ag-BTPA | 107 | 0.092 |

| Undoped BTPA | 5 | 0.004 |

| Table 2: Surface area and pore volume of metal-doped and undoped BTPA materials. The data shows a significant increase in both surface area and pore volume with metal doping, with the highest values achieved for the Ni-doped material, correlating with its superior permeation performance. mdpi.com |

These findings underscore the potential of using metal-doped this compound-based membranes for efficient ammonia separation and other gas permeation applications.

Optimization of Metal-Amine Coordination for Enhanced Permeability and Gas Selectivity (e.g., NH3/H2, NH3/N2)

The separation of ammonia (NH3) from hydrogen (H2) and nitrogen (N2) is critical in processes such as ammonia synthesis and hydrogen purification. The development of membrane-based separation technologies offers an energy-efficient alternative to traditional methods. Amine-functionalized materials are a key area of research for creating membranes with high selectivity for specific gases.

While direct research on this compound for NH3/H2 or NH3/N2 separation is not extensively documented in publicly available literature, the molecule's structure provides a theoretical basis for its potential application. The tertiary amine group can act as a Lewis base, offering a potential interaction site for polar molecules like ammonia. In membrane science, such functional groups are often incorporated to facilitate the transport of a target gas. For instance, amine groups are widely explored for their effectiveness in facilitating CO2 transport in membranes. nih.gov

The concept of metal-amine coordination involves using the amine as a ligand to bind metal ions within a membrane matrix. These metal centers can then serve as selective sites for gas molecule adsorption, potentially enhancing both permeability and selectivity. The this compound molecule is well-suited for this approach; its trimethoxysilyl groups can be hydrolyzed and condensed to form a stable polysiloxane network or to graft the molecule onto a porous support, while the amine group remains available to coordinate with metal ions.

Studies on other amine-functionalized silsesquioxanes have demonstrated their promise in creating hybrid polyimide membranes for high-temperature gas separation, such as H2 from N2 and CH4. researchgate.netutwente.nl These studies show that the amine functionality plays a crucial role in the membrane's final properties and separation performance. researchgate.netutwente.nl Although these studies focus on different amine silanes and gas pairs, the underlying principle of using amine groups to tailor membrane selectivity is directly applicable. The optimization for NH3 separation would involve selecting appropriate metal ions that show a preferential and reversible interaction with ammonia over hydrogen or nitrogen, and integrating them into a membrane functionalized with this compound. Further research would be required to determine the ideal metal-amine complexes and operating conditions to achieve high selectivity for NH3/H2 and NH3/N2 separation.

Corrosion Inhibition and Protective Coatings for Metallic Substrates

Organofunctional silanes, particularly bis-silanes, are recognized as effective, environmentally friendlier alternatives to traditional chromate-based corrosion protection systems. gelest.com this compound fits within this class of compounds, offering a robust mechanism for protecting various metallic substrates.

Formation of Protective Barrier Films on Metal Surfaces via Silane Treatment

The primary mechanism by which this compound protects a metal surface is through the formation of a dense, cross-linked, and covalently bonded protective film. The process begins with the hydrolysis of the six methoxy (B1213986) (-OCH3) groups on the molecule in the presence of water, converting them into reactive silanol (-SiOH) groups. chemicalbook.com

These silanol groups can then undergo two crucial condensation reactions:

Interfacial Bonding: The silanol groups react with hydroxyl (-OH) groups present on the surface of the metal (e.g., aluminum, steel, zinc), forming strong, covalent metallo-siloxane bonds (e.g., Si-O-Al, Si-O-Fe). This creates a strong anchor between the silane layer and the substrate.

Cross-linking: The silanol groups on adjacent silane molecules react with each other to form a highly cross-linked siloxane (Si-O-Si) network. chemicalbook.com

This dual reaction process results in a thin, durable, and hydrophobic film that acts as a physical barrier. This barrier isolates the metal substrate from corrosive species such as water, oxygen, and chlorides, thereby preventing the initiation of corrosion. The bis-silyl structure of the molecule is particularly advantageous, as it can form up to six bonds to the substrate, creating a more stable and dense film compared to mono-silanes. gelest.com The central amine group contributes to the coating's strength and adhesion. chemicalbook.com

Investigation of Synergistic Effects with Co-inhibitors and Passivating Agents

The protective performance of silane films can be significantly enhanced by using them in combination with other compounds, creating a synergistic effect. Research has shown that mixing bis-aminosilanes with other organosilanes, such as vinyl silanes, can improve both the stability of the treatment solution and the corrosion protection offered, particularly in high-humidity environments.

Furthermore, incorporating corrosion inhibitors or passivating agents into the silane solution is a common strategy to improve performance. Anodic inhibitors like molybdates, phosphates, or nitrates can be added to the formulation. mdpi.com These agents can help to passivate the metal surface, especially at pinholes or defects in the silane film, providing a secondary "self-healing" mechanism. The combination of the barrier protection from the silane film and the active inhibition from the co-inhibitor can result in a more robust and durable protective system than either component could provide alone. researchgate.net The study of such synergistic systems aims to optimize the concentration and type of co-inhibitor to maximize the durability and protective efficiency of the coating. researchgate.net

Elucidation of Corrosion Protection Mechanisms at the Metal-Silane Interface

The effectiveness of the silane coating is fundamentally determined by the chemical and physical characteristics of the interface between the metal and the silane film. The primary protection mechanism is the creation of a highly water-resistant and well-adhered barrier. gelest.com

The key factors at the interface are:

Covalent Bonding: The formation of Si-O-Metal bonds at the interface is critical. This strong covalent linkage displaces weakly bound water molecules from the metal surface, reducing sites where aqueous corrosion can begin.

Dense Cross-Linked Network: The three-dimensional Si-O-Si network creates a tortuous path for corrosive agents, significantly slowing their diffusion to the metal surface. The dipodal nature of bis-silanes enhances the cross-linking density, leading to superior barrier properties. gelest.com

Hydrophobicity: The organic propyl chains attached to the silicon atoms orient themselves away from the metal surface, creating a hydrophobic outer layer that repels water.

Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are instrumental in elucidating these mechanisms. researchgate.netresearchgate.net EIS can measure the impedance of the coating, which correlates to its barrier properties and water uptake over time. PDP curves can determine the effect of the coating on the rates of anodic (metal dissolution) and cathodic (oxygen reduction) corrosion reactions. These studies consistently show that effective silane films significantly reduce corrosion current densities by acting as a physical barrier to the corrosive environment. scielo.org.co

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 31024-70-1 |

| Molecular Formula | C13H33NO6Si2 |

| Molecular Weight | 355.58 g/mol |

| Appearance | Clear Liquid |

| Boiling Point | 170-175 °C @ 8-10 mmHg |

| Density | 1.02 - 1.023 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.430 |

| Flash Point | 106 °C |

Data compiled from references sigmaaldrich.com.

Table 2: Summary of Research Findings on Corrosion Inhibition by Related Bis-Aminosilanes

| Research Focus | Key Findings | Relevant Compound(s) |

| Film Formation & Characterization | Forms a dense, cross-linked siloxane film on metal surfaces. The film acts as a physical barrier to corrosive species. | Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) |

| Synergistic Effects | Mixtures with vinyltriacetoxysilane (B1195284) provide enhanced corrosion resistance compared to individual components. | BTMSPA, Vinyltriacetoxysilane |

| Interfacial Bonding | Forms covalent Si-O-Metal bonds with the substrate, improving adhesion and displacing water. | Organofunctional Silanes |

| Protection Mechanism | Acts as a mixed-type inhibitor, primarily by creating a barrier that inhibits both anodic and cathodic reactions. | BTMSPA |

This table summarizes general findings for closely related bis-aminosilanes as specific quantitative data for the title compound was not available in the reviewed literature. Data compiled from references chemicalbook.com.

Advanced Spectroscopic and Analytical Characterization Techniques

Structural Elucidation and Chemical Bonding Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of Bis(3-trimethoxysilylpropyl)-N-methylamine and for monitoring its reactions, such as hydrolysis and condensation.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within the this compound molecule and for tracking its chemical transformations. The IR spectrum of a related bis-amino silane (B1218182) film reveals several key absorption bands. A peak observed around 2880 cm⁻¹ is attributed to the stretching of the unhydrolyzed Si-O-CH₃ ester group. researchgate.net The presence of the secondary amine (N-H) group is indicated by a broad peak at approximately 3200 cm⁻¹. researchgate.net In the lower frequency region, bending vibrations of CH₂ and CH₃ groups appear in the 1490–1530 cm⁻¹ range. researchgate.net

A significant band around 1070 cm⁻¹ is assigned to the asymmetric stretching of Si-O-Si bonds, which form upon hydrolysis and condensation of the methoxysilyl groups. researchgate.net The hydrolysis of the methoxy (B1213986) groups can be monitored by the appearance of a peak for hydrogen-bonded silanol (B1196071) groups (Si-OH) between 870-890 cm⁻¹ and the disappearance of the Si-O-CH₃ stretching peak. researchgate.net

Table 1: Characteristic IR Absorption Bands for Bis-Amino Silanes

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3200 | Secondary Amine (N-H) Stretch | researchgate.net |

| 2880 | Unhydrolyzed Si-O-CH₃ Stretch | researchgate.net |

| 1490-1530 | CH₂ and CH₃ Bending | researchgate.net |

| 1070 | Asymmetric Si-O-Si Stretch | researchgate.net |

| 870-890 | Hydrogen-Bonded Silanol (Si-OH) | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²⁹Si NMR) for Molecular Structure and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the chemical environment of the atoms in this compound.

¹H NMR: In the ¹H NMR spectrum of a mixture containing bis-[trimethoxysilylpropyl]amine, the protons of the propyl chains and methoxy groups can be identified. The chemical shifts of these protons can be influenced by the hydrolysis and condensation reactions of the silane. researchgate.net For instance, the formation of silanol groups (Si-OH) can be observed as a broad band in the spectrum. researchgate.net

¹³C NMR: The ¹³C NMR spectrum is instrumental in distinguishing the different carbon environments within the molecule. In a reaction mixture of bis-[trimethoxysilylpropyl]amine with vinyltriacetoxysilane (B1195284), a multiplet centered at approximately 50.3 ppm was assigned to the carbon atoms in the methoxy groups of the unreacted silane and its reaction products. researchgate.net

²⁹Si NMR: ²⁹Si NMR is particularly useful for monitoring the hydrolysis and condensation of the trimethoxysilyl groups. Different silicon environments (unhydrolyzed, hydrolyzed, and condensed species) give rise to distinct signals in the ²⁹Si NMR spectrum, allowing for a quantitative analysis of the reaction progress. researchgate.net

Table 2: Representative NMR Data for Bis-[trimethoxysilylpropyl]amine and its Reaction Products

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹³C | ~50.3 (multiplet) | Methoxy groups on silane and reaction products | researchgate.net |

| ¹H | ~5.6 (broad band) | Si-OH functionality of a silanol product | researchgate.net |

Raman Spectroscopy for Vibrational Fingerprinting and Structural Confirmation

Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of the molecule. A study on the related compound tris-[3-(trimethoxysilyl)propyl] isocyanurate (TTPI) provides insights into the expected Raman signals for the trimethoxysilylpropyl moiety. nih.gov The vibrational assignments for TTPI are based on group frequencies and expected reaction products in a sol-gel process. nih.gov From these vibrational spectra, it was suggested that TTPI likely has a C1 point group symmetry. nih.gov The Raman spectrum can be used to confirm the presence of the Si-O-C and C-N bonds, as well as to monitor the formation of Si-O-Si networks during polymerization.

Surface and Interfacial Characterization

When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin films.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on a modified surface. In a study of similar silane compounds, (3-mercaptopropyl)trimethoxysilane (B106455) and n-propyltriethoxysilane, adsorbed on a titanium dioxide (TiO₂) surface, XPS was used to confirm the adsorption of the molecules. researchgate.net The analysis of the core level spectra (e.g., C 1s, Si 2p, N 1s, O 1s) can reveal how the silane binds to the surface. For instance, it was found that these silanes bind dissociatively to the TiO₂ surface. researchgate.net Angle-dependent XPS can further provide information on the orientation of the adsorbed molecules. researchgate.net

Scanning Electron Microscopy (SEM) for Surface Morphology and Topography

Porosity and Adsorption Property Assessment

Nitrogen adsorption/desorption analysis is a standard method for determining the specific surface area and porosity of materials. iitk.ac.in The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption data to calculate the specific surface area, while the Barrett-Joyner-Halenda (BJH) method is used to determine the pore size distribution. researchgate.netsci-hub.ru

When this compound is used to functionalize a porous substrate (like silica (B1680970) gel or mesoporous carbon), these techniques are vital for characterizing the changes in the material's texture. The grafting of the silane molecules onto the surface is expected to lead to a decrease in the specific surface area, pore volume, and average pore diameter as the silane occupies space within the pores. The shape of the isotherm and the hysteresis loop can provide qualitative information about the pore structure. researchgate.net While this is a common analytical approach for functionalized materials, specific BET and BJH data from experiments using this compound are not found in the reviewed literature.

Table 1: Hypothetical BET and BJH Analysis Data for a Porous Material Before and After Functionalization with this compound This table is for illustrative purposes only, as specific experimental data is not available.

| Sample | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |

|---|---|---|---|

| Pristine Substrate | 350 | 0.85 | 9.7 |

| Functionalized Substrate | 210 | 0.55 | 8.1 |

Mercury intrusion porosimetry is another technique used to assess porosity, particularly for larger meso- and macropores. It works by forcing mercury under pressure into the pores of a material. The pressure required for intrusion is inversely proportional to the size of the pores. This method provides data on total pore volume, pore size distribution, and bulk density.

For a composite material synthesized with this compound, porosimetry would quantify the volume of pores that are accessible to mercury. Similar to nitrogen adsorption, a reduction in pore volume after silanization would be expected. This technique is complementary to gas adsorption methods. Despite its utility, no specific porosimetry studies focused on materials modified with this compound have been identified.

Electrochemical Characterization for Protective Performance Evaluation

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to evaluate the performance of protective coatings. mdpi.com By applying a small amplitude AC voltage at various frequencies, the impedance of the coated metal system is measured. The resulting data, often presented as Bode or Nyquist plots, can be modeled with equivalent electrical circuits to extract quantitative parameters related to the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.

For a coating of this compound on a metal substrate, a high impedance modulus at low frequencies (|Z|₀.₀₁ Hz) is indicative of excellent corrosion protection. Over time, as the coating degrades due to exposure to a corrosive electrolyte, this value typically decreases. The evolution of parameters such as coating capacitance (Qc) and pore resistance (Rp) can track the uptake of water and the formation of conductive pathways through the coating. While EIS is widely used for many silane coatings, specific EIS studies with data for this compound are absent from the scientific literature.

Potentiodynamic polarization is an electrochemical technique that measures the current response of a metal as its potential is scanned away from the open-circuit potential. The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. The icorr value is directly proportional to the corrosion rate.

When used as a corrosion inhibitor or as a coating, the effectiveness of this compound can be quantified by comparing the polarization curves of a bare metal substrate with a treated one in a corrosive solution. A significant reduction in icorr and a shift in Ecorr would demonstrate its inhibitive action. The inhibition efficiency (IE%) can be calculated from the icorr values. mdpi.comnih.gov This is a standard method for evaluating corrosion inhibitors, but specific potentiodynamic polarization data for this compound could not be located. nih.govresearchgate.net

Table 2: Hypothetical Potentiodynamic Polarization Data for Coated Steel This table is for illustrative purposes only, as specific experimental data is not available.

| Sample | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|---|---|

| Bare Steel | -650 | 15.2 | 0.176 | - |

| Coated Steel | -480 | 0.8 | 0.009 | 94.7 |

Thermal Analysis

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition behavior of materials. For organosilane compounds such as this compound, thermal analysis provides valuable insights into their behavior at elevated temperatures, which is critical for determining their suitability in various applications, particularly those involving high-temperature processing or end-use conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Organic Content Quantification

Thermogravimetric analysis (TGA) is a cornerstone technique for assessing the thermal stability and composition of silane coupling agents. While specific TGA data for neat this compound is not extensively documented in publicly available literature, the thermal behavior of analogous amino-functional and bis-silyl silanes, often studied when grafted onto substrates like silica, provides a strong basis for understanding its expected decomposition profile. researchgate.netresearchgate.netmdpi.comacs.orgmdpi.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net

The TGA of silane coupling agents typically reveals a multi-stage weight loss pattern as the temperature increases. researchgate.netmdpi.com The initial, minor weight loss, generally occurring below 200°C, is attributable to the desorption of physically adsorbed water or residual solvents from the synthesis process. mdpi.comresearchgate.net Following this, the primary decomposition phase involves the thermal degradation of the organic moieties of the silane molecule. For this compound, this would correspond to the breakdown of the propyl-N-methylamine linker. This degradation of the organic components typically occurs at temperatures above 200°C and can extend to 500°C or higher. researchgate.netmdpi.com The final residual mass at the end of the TGA run, after the complete pyrolysis of the organic parts, corresponds to the inorganic silica (SiO₂) content of the molecule. This residual mass is instrumental in quantifying the organic content of the silane.

Studies on similar amino-functional silanes have shown that the presence of amino groups can influence the thermal stability. mdpi.commdpi.com Furthermore, the dual-silane nature of this compound, with two trimethoxysilyl groups, is expected to result in a higher silica residue compared to mono-silyl silanes.

A representative, hypothetical TGA data table for this compound, based on the general thermal behavior of similar silane coupling agents, is presented below. It is important to note that these values are illustrative and actual experimental results may vary based on specific conditions such as heating rate and atmosphere.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Associated Decomposition Event |

|---|---|---|

| 25-200 | ~1-2% | Loss of adsorbed moisture and/or residual solvent. mdpi.comresearchgate.net |

| 200-500 | ~60-70% | Primary decomposition of the bis(propyl)-N-methylamine organic linker. researchgate.netmdpi.com |

| >500 | - | Stable residual mass. |

| Final Residue | ~30-35% | Inorganic silica (SiO₂) content. |

This table illustrates the expected thermal decomposition stages. The quantification of the organic content is derived from the total weight loss corresponding to the degradation of the organic linkers. The theoretical inorganic residue can be calculated from the molecular formula of this compound, providing a benchmark for experimental TGA results.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for studying the properties of molecules and materials, offering a good balance between accuracy and computational cost. For Bis(3-trimethoxysilylpropyl)-N-methylamine, DFT calculations can provide fundamental insights into its reactivity and interactions at interfaces.

The functionality of this compound as a coupling agent is predicated on the hydrolysis of its methoxysilyl groups to form reactive silanols, followed by condensation with surface hydroxyl groups and other silane (B1218182) molecules. DFT calculations are instrumental in mapping out the reaction pathways and energy landscapes for these processes.

The hydrolysis of the trimethoxysilyl groups is a critical first step. In aqueous environments, the amine group of aminosilanes can become protonated, leading to an increase in the local pH. researchgate.net This localized increase in hydroxide (B78521) ions can then catalyze the hydrolysis of the alkoxy groups to silanols. researchgate.net Studies on similar aminosilanes have shown that the amine functionality can play a role in intramolecular catalysis, which can affect the rates of both hydrolysis and subsequent condensation reactions. nih.govnih.gov For this compound, the tertiary amine would have a different catalytic effect compared to primary or secondary amines in other aminosilanes.

The condensation reactions, which lead to the formation of siloxane (Si-O-Si) bonds, can occur both in solution, leading to oligomers, and at a substrate surface. researchgate.net DFT can be used to calculate the activation barriers for these condensation steps, helping to predict the likelihood of forming linear chains versus more highly cross-linked structures. The steric hindrance from the two propyl groups and the methyl group on the nitrogen atom in this compound would likely influence the degree of cross-linking. researchgate.net

Table 1: Hypothetical Energy Barriers for Hydrolysis and Condensation Steps of this compound from DFT Calculations

| Reaction Step | Catalyst | Calculated Activation Energy (kJ/mol) |

| First Hydrolysis | Water | 60-80 |

| Second Hydrolysis | Water | 70-90 |

| Third Hydrolysis | Water | 80-100 |

| Dimer Condensation | None | 40-60 |

| Trimer Condensation | None | 50-70 |

| Surface Condensation (with Si-OH) | None | 30-50 |

Note: This table presents hypothetical data based on general trends for aminosilanes to illustrate the type of information obtainable from DFT studies.

When this compound is used as a coupling agent, it forms a hybrid interface between an inorganic substrate (like silica (B1680970) or a metal oxide) and an organic polymer matrix. DFT calculations are crucial for understanding the nature of the chemical bonds formed at this interface and the distribution of electronic charge.

By modeling the interaction of the silanol (B1196071) groups of hydrolyzed this compound with a model substrate surface (e.g., a silica surface with silanol groups), DFT can be used to determine the optimal bonding geometries and calculate the binding energies. This provides a quantitative measure of the adhesion strength.

Furthermore, analysis of the charge density distribution can reveal the extent of charge transfer between the silane and the substrate, which is indicative of the nature of the interfacial bonding (i.e., covalent vs. ionic character). The presence of the amine group can also influence the surface charge and its interaction with different polymer matrices.

Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Material Behavior

While DFT is excellent for detailed analysis of small systems, Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger, more complex systems over longer timescales. MD simulations model the atoms and molecules as classical particles and use force fields to describe their interactions.

For this compound, MD simulations can be used to study the self-assembly of the silane molecules on a surface, the structure of the resulting silane layer, and its interaction with a surrounding solvent or polymer matrix. mdpi.com These simulations can provide insights into how the silane molecules arrange themselves at an interface, the thickness of the resulting film, and the orientation of the organic functional groups. acs.org

Table 2: Typical Outputs from MD Simulations of a this compound Layer on a Silica Surface

| Property | Description | Typical Value/Observation |

| Layer Thickness | The average thickness of the adsorbed silane layer. | Can range from a monolayer to multilayers depending on deposition conditions. |

| Surface Coverage | The density of silane molecules on the substrate surface. | Influenced by reaction time, temperature, and concentration. |

| Orientation of Propyl Chains | The average angle of the propyl chains with respect to the surface normal. | Can indicate the packing density and organization of the layer. |

| Radial Distribution Function | Describes the probability of finding another atom at a certain distance from a reference atom. | Can reveal the structure of the silane network and its interaction with the surface. mdpi.com |

| Diffusion Coefficient of Water | A measure of the mobility of water molecules at the interface. | Lower values indicate a more robust and water-resistant interface. |

Note: This table provides a conceptual overview of the types of data generated from MD simulations.

Advanced Wavefunction Analysis for Detailed Electronic Properties (e.g., Multiwfn Applications)

For a more in-depth understanding of the electronic properties of this compound, advanced wavefunction analysis methods can be employed. Software packages like Multiwfn are powerful tools for post-processing the results of quantum chemistry calculations (such as those from DFT) to extract a wealth of information about chemical bonding and reactivity.

Real space function analysis provides a visual and intuitive way to understand the electronic structure of a molecule. The electrostatic potential (ESP) mapped onto the electron density surface can identify regions of the molecule that are electron-rich (negative ESP) or electron-poor (positive ESP). For this compound, the ESP would highlight the nucleophilic character of the nitrogen atom and the electrophilic nature of the silicon atoms, providing insights into its reactivity.

The Electron Localization Function (ELF) is another important real space function that reveals the regions of space where electrons are likely to be found, distinguishing between covalent bonds, lone pairs, and atomic cores. An ELF analysis of this compound would clearly visualize the Si-O, Si-C, C-N, and C-H bonds, as well as the lone pair of electrons on the nitrogen atom.

Population analysis methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can be used to assign partial atomic charges to each atom in the this compound molecule. This provides a quantitative measure of the charge distribution and can help to rationalize the molecule's polarity and reactivity.

Bond order analysis provides a quantitative measure of the strength and nature of the chemical bonds within the molecule. By calculating the bond orders for the Si-O, Si-C, and C-N bonds, for instance, one can gain a deeper understanding of the bonding in the molecule and how it might change upon hydrolysis, condensation, or interaction with a surface.

Molecular Docking and Simulation for Specific Molecular Interactions (e.g., Adsorption, Bio-interactions)

Theoretical and computational chemistry approaches, particularly molecular docking and molecular dynamics (MD) simulations, offer powerful tools to investigate the interactions of this compound at the atomic level. These methods provide insights into the mechanisms of adsorption onto various substrates and potential bio-interactions, which are critical for optimizing its performance in various applications. While specific molecular docking and simulation studies exclusively focused on this compound are not extensively available in public literature, the principles and methodologies can be understood from studies on analogous aminosilane (B1250345) and other silane coupling agents.

Molecular dynamics simulations are particularly well-suited for studying the adsorption behavior of silane coupling agents on inorganic surfaces like silica or metal oxides. frontiersin.org These simulations can model the dynamic process of the silane molecules approaching the substrate, the hydrolysis of the methoxy (B1213986) groups, and the subsequent formation of covalent bonds (Si-O-Substrate) and hydrogen bonds with the surface hydroxyl groups. acs.org